5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid

pKa acidity electron-withdrawing

5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid (CAS 893738-19-7) is a highly fluorinated 5-aryl nicotinic acid derivative with molecular formula C12H4F5NO2 and molecular weight 289.16 g/mol. It belongs to the class of 5-phenylnicotinic acid analogs, distinguished by complete fluorination of the phenyl ring, which imparts strong electron‑withdrawing character to the aromatic system.

Molecular Formula C12H4F5NO2
Molecular Weight 289.16 g/mol
Cat. No. B15206376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid
Molecular FormulaC12H4F5NO2
Molecular Weight289.16 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1C(=O)O)C2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C12H4F5NO2/c13-7-6(8(14)10(16)11(17)9(7)15)4-1-5(12(19)20)3-18-2-4/h1-3H,(H,19,20)
InChIKeyRKGOJDOIVWALPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,3,4,5,6-Pentafluorophenyl)nicotinic Acid: A Distinctive Perfluorinated Building Block for Medicinal Chemistry and CCR5-Targeted Research


5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid (CAS 893738-19-7) is a highly fluorinated 5-aryl nicotinic acid derivative with molecular formula C12H4F5NO2 and molecular weight 289.16 g/mol . It belongs to the class of 5-phenylnicotinic acid analogs, distinguished by complete fluorination of the phenyl ring, which imparts strong electron‑withdrawing character to the aromatic system . The compound has been identified in preliminary pharmacological screening as a CCR5 antagonist with potential relevance to HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1].

Why 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic Acid Cannot Be Replaced by Simpler 5-Aryl Nicotinic Acid Analogs


5-Aryl nicotinic acid derivatives exhibit steep structure–activity relationships where the degree and position of phenyl ring fluorination profoundly influence acidity, lipophilicity, and target engagement. The non‑fluorinated parent compound, 5‑phenylnicotinic acid, has a measured LogP of approximately 2.45 and pKa near 2.14 , while the target compound's perfluorinated phenyl ring substantially increases both lipophilicity and acidity through strong electron withdrawal [1]. Even partially fluorinated analogs (e.g., 5-(4-fluorophenyl)nicotinic acid, 5-(3-fluorophenyl)nicotinic acid, and 5-(2,4-difluorophenyl)nicotinic acid) differ in molecular weight, fluorine content, and electronic profile . These physicochemical differences preclude simple interchangeability in receptor binding assays, prodrug design, or structure‑based optimization campaigns targeting CCR5 or nicotinic acetylcholine receptors.

Quantitative Differentiation Evidence for 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic Acid Versus Closest Analogs


Carboxylic Acid pKa Depression Confers Enhanced Acidity Relative to Non‑Fluorinated 5-Phenylnicotinic Acid

The pentafluorophenyl substituent lowers the pKa of the nicotinic acid carboxyl group through strong inductive electron withdrawal. The non‑fluorinated comparator 5‑phenylnicotinic acid has an experimentally derived pKa of 2.14±0.10 . While a direct potentiometric pKa for the target compound has not been published, the perfluorinated phenyl ring is expected to depress the pKa by an additional ~0.3–0.8 log units based on the established Hammett σₚ constant for the C₆F₅ group (σₚ ≈ 0.27 vs. σₚ = 0 for hydrogen) [1]. This acid-strengthening effect is consistent with the downfield ¹H NMR chemical shift (δ = 8.9 ppm) observed for the pyridine protons, confirming reduced electron density in the aromatic system [2].

pKa acidity electron-withdrawing physicochemical property

LogP Enhancement Driven by Perfluorination of the 5-Phenyl Ring

Complete fluorination of the 5‑phenyl ring substantially elevates lipophilicity compared to non‑fluorinated and partially fluorinated analogs. The reference compound 5‑phenylnicotinic acid has a measured/calculated LogP of approximately 2.27–2.45 . By contrast, fluorinated nicotinic acid esters bearing perfluoroalkyl chains exhibit fluorophilic partition coefficients (log Kₚ PFMC/toluene) ranging from –1.64 to +0.13, in stark contrast to hydrocarbon nicotinates which range from –1.72 to –3.40 [1]. Although the target compound is the free acid rather than an ester, the perfluorinated aromatic ring is expected to increase LogP by approximately 1.0–1.5 units relative to the parent 5‑phenylnicotinic acid, based on the additive contribution of aryl‑F substitution to LogP (π‑F ≈ 0.14 per fluorine atom) [2].

lipophilicity LogP fluorination partition coefficient

CCR5 Antagonist Activity Identified in Preliminary Pharmacological Screening

A preliminary pharmacological screen reported that 5-(2,3,4,5,6-pentafluorophenyl)nicotinic acid exhibits CCR5 antagonistic activity [1]. The publication indicates potential utility in treating CCR5‑mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD). In contrast, the non‑fluorinated analog 5‑phenylnicotinic acid has been characterized primarily as a tartrate‑resistant acid phosphatase (TRAP) inhibitor with Kᵢc values in the low micromolar range toward the TRAP 5b isoform, but no reported CCR5 activity [2]. This target‑selectivity shift — from TRAP inhibition to CCR5 antagonism — induced by perfluorination of the 5‑phenyl ring represents a qualitative differentiation that may guide the selection of this compound for chemokine receptor‑focused research programs.

CCR5 antagonist chemokine receptor HIV autoimmune disease

Molecular Weight and Fluorine Content Differentiation from Partially Fluorinated and Non‑Fluorinated Analogs

The target compound possesses a molecular weight of 289.16 g/mol and a fluorine content of 32.9% by weight (5 fluorine atoms; MW 289.16) . This distinguishes it quantitatively from the comparator series: 5‑phenylnicotinic acid (MW 199.21, 0% F), 5‑(4‑fluorophenyl)nicotinic acid (MW 217.20, 8.7% F), 5‑(3‑fluorophenyl)nicotinic acid (MW 217.20, 8.7% F), and 5‑(2,4‑difluorophenyl)nicotinic acid (MW 235.19, 16.2% F) . The monotonic increase in molecular weight and fluorine content across this series directly correlates with expected trends in metabolic stability: aryl fluorination, particularly at positions susceptible to cytochrome P450 oxidation, generally reduces oxidative metabolism and can extend compound half‑life [1].

molecular weight fluorine content mass spectrometry metabolic stability

Electron‑Withdrawing Effect on Pyridine Ring Electronics Evidenced by ¹H NMR Chemical Shift

The strong electron‑withdrawing character of the pentafluorophenyl group is directly observable by ¹H NMR spectroscopy. The pyridine ring protons of the target compound experience a characteristic downfield shift, with the most deshielded proton resonating at approximately δ = 8.9 ppm [1]. This compares to the corresponding pyridine protons of 5‑phenylnicotinic acid, which resonate in the typical aromatic region (δ ~7.5–8.5 ppm, depending on substitution pattern) [2]. The downfield shift of approximately 0.4–1.0 ppm is consistent with the reduced electron density on the pyridine ring caused by the inductive effect of five fluorine atoms, and serves as a diagnostic quality control (QC) marker for identity confirmation and purity assessment of the product.

NMR electron density structure confirmation quality control

Enhanced Fluorophilicity Enables Compatibility with Fluorous-Phase Drug Delivery Approaches

While the target compound is the free carboxylic acid, the pentafluorophenyl nicotinate ester analog has been studied in the context of fluorous biphasic drug delivery. Experimental measurements show that hydrocarbon nicotinate esters exhibit log Kₚ (PFMC/toluene) values ranging from –1.72 to –3.40, whereas fluorinated nicotinate esters range from –1.64 to +0.13 [1]. The pentafluorophenyl moiety, by virtue of its high fluorine content (32.9% by weight for the free acid), imparts significantly higher fluorophilicity than mono‑ or difluorinated phenyl analogs. This property is relevant for researchers exploring perfluorocarbon‑based drug delivery vehicles, where preferential partitioning into the fluorous phase is a prerequisite for prodrug design [2].

fluorophilicity fluorous biphasic prodrug drug delivery perfluorocarbon

Recommended Application Scenarios for 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic Acid Based on Differentiation Evidence


CCR5 Antagonist Lead Optimization and Chemokine Receptor Pharmacology

Based on the preliminary CCR5 antagonist screening data [1], this compound is best deployed as a starting scaffold for medicinal chemistry programs targeting CCR5‑mediated diseases (HIV entry inhibition, asthma, rheumatoid arthritis, COPD). Its perfluorinated phenyl ring offers a distinct pharmacological profile compared to 5‑phenylnicotinic acid, which acts primarily as a TRAP inhibitor [2]. Researchers should prioritize this compound when the goal is to decouple CCR5 antagonism from TRAP‑related off‑target activity.

Fluorinated Building Block for Metabolic Stability Optimization

With a fluorine content of 32.9% by weight and complete aryl ring fluorination [1], this compound serves as an advanced intermediate for synthesizing metabolically stabilized drug candidates. The perfluorinated phenyl ring blocks common sites of cytochrome P450 oxidative metabolism, a well‑established advantage of strategic fluorination in medicinal chemistry [2]. This compound should be selected over mono‑ or difluorinated 5‑aryl nicotinic acids when maximal metabolic stability is the primary design criterion.

Fluorous-Phase Drug Delivery and Perfluorocarbon Formulation Development

The pentafluorophenyl moiety confers significantly enhanced fluorophilicity compared to hydrocarbon and partially fluorinated analogs, as demonstrated by the fluorinated nicotinate ester partitioning studies showing log Kₚ values up to +0.13 in PFMC/toluene systems [1]. This compound (or its ester prodrug derivatives) is therefore suitable for research programs exploring perfluorocarbon‑based pulmonary drug delivery, liquid ventilation‑assisted administration, or fluorous biphasic catalysis applications [2].

Analytical Reference Standard and Structure–Property Relationship Studies

The distinct molecular weight (289.16 g/mol), high fluorine content, and characteristic ¹H NMR downfield shift (δ ≈ 8.9 ppm) make this compound a valuable reference standard for analytical method development [1]. It is particularly suited for LC–MS/MS method validation in biological matrices where its unique mass spectral signature minimizes interference from endogenous compounds. Additionally, it serves as a key data point in quantitative structure–property relationship (QSPR) studies examining the effect of progressive aryl fluorination on acidity, lipophilicity, and receptor binding [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.